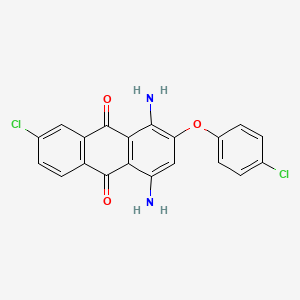
1,4-Diamino-7-chloro-2-(4-chlorophenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-7-chloro-2-(4-chlorophenoxy)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes amino groups, chloro substituents, and a phenoxy group attached to the anthracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-7-chloro-2-(4-chlorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting anthracene compound undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in acidic conditions.
Chlorination: Chlorine atoms are introduced through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Phenoxy Substitution: The phenoxy group is introduced via nucleophilic aromatic substitution, where a phenol derivative reacts with the chlorinated anthracene under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diamino-7-chloro-2-(4-chlorophenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chloro and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized anthracene compounds.
Aplicaciones Científicas De Investigación
1,4-Diamino-7-chloro-2-(4-chlorophenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mecanismo De Acción
The mechanism of action of 1,4-Diamino-7-chloro-2-(4-chlorophenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Diamino-7-chloro-2-(4-phenylphenoxy)anthracene-9,10-dione
- 1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione
Comparison
Compared to similar compounds, 1,4-Diamino-7-chloro-2-(4-chlorophenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
88605-29-2 |
|---|---|
Fórmula molecular |
C20H12Cl2N2O3 |
Peso molecular |
399.2 g/mol |
Nombre IUPAC |
1,4-diamino-7-chloro-2-(4-chlorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12Cl2N2O3/c21-9-1-4-11(5-2-9)27-15-8-14(23)16-17(18(15)24)20(26)13-7-10(22)3-6-12(13)19(16)25/h1-8H,23-24H2 |
Clave InChI |
HCWOEEPQBPWLJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


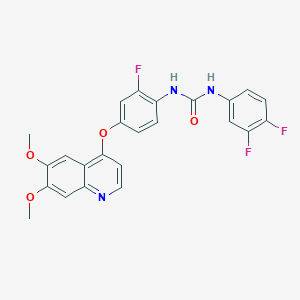
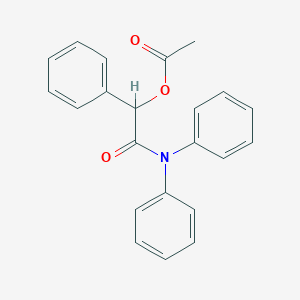
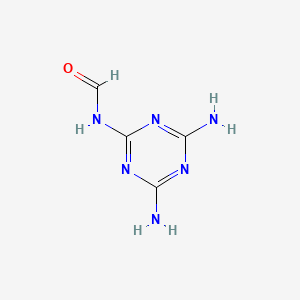

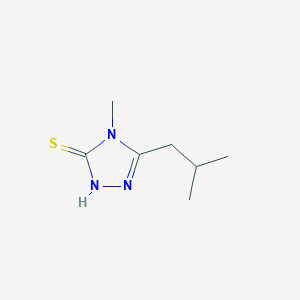


![N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine](/img/structure/B13144934.png)
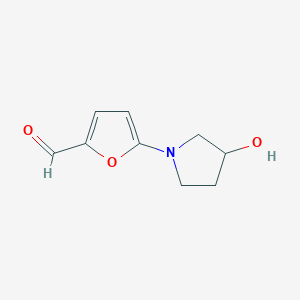
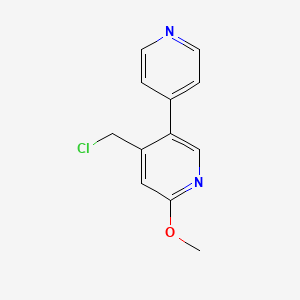
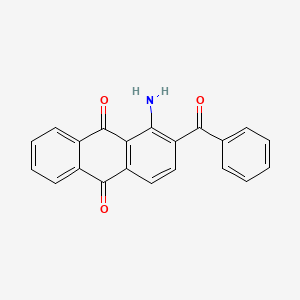
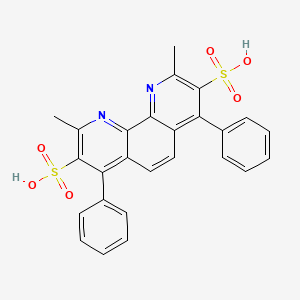
![3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde](/img/structure/B13144970.png)
![9-Azabicyclo[3.3.1]nonanen-oxyl](/img/structure/B13144971.png)
